molecular formula C4H4O3 B071995 cis-beta-Formylacrylic acid CAS No. 1575-59-3

cis-beta-Formylacrylic acid

Cat. No. B071995
CAS RN: 1575-59-3
M. Wt: 100.07 g/mol
InChI Key: ZOIRMVZWDRLJPI-UPHRSURJSA-N
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Description

Cis-beta-Formylacrylic acid, also known as 4-oxoisocrotonic acid or (Z)-3-Formylacrylic acid, is a chemical compound with the molecular formula C4H4O3 . It has a molecular weight of 100.07 g/mol .


Synthesis Analysis

The synthesis of cis-beta-Formylacrylic acid involves complex chemical reactions. A polarographic method was used to study the cis (HAc), trans (HAt), and lactol (L) forms of formylacrylic acid (FAA) and its ethyl pseudoester (E) and their interconversions . It was shown that the slow step in the process E⇌L⇌HAc⇌Ac− is hydrolysis of E .


Molecular Structure Analysis

The molecular structure of cis-beta-Formylacrylic acid is characterized by the presence of a carboxyl group (-COOH) and a formyl group (-CHO). The cis configuration refers to the spatial arrangement of the carboxyl and formyl groups on the same side of the carbon chain .


Chemical Reactions Analysis

Cis-beta-Formylacrylic acid undergoes various chemical reactions. For instance, it has been reported that after acid hydrolysis of a certain compound, the cis and trans isomers of β-formylacrylic acid are formed .

Scientific Research Applications

  • Structural Investigations :

    • The structure of β-formylacrylic acid and related compounds has been studied, highlighting their cis-trans isomerism and cyclic structures (Hellström, 1960).
  • Tautomeric Transformations and Polarographic Studies :

    • Polarographic methods have been used to study the cis and trans forms of formylacrylic acid, revealing insights into their tautomeric transformations and the influence of pH on these processes (Kuzovnikova et al., 1974).
  • Applications in Microbial Production of Valuable Chemicals :

    • Research has shown the potential of extending the shikimate pathway in Escherichia coli for producing valuable chemicals like cis,cis-muconic acid and salicylic acid, highlighting the biotechnological applications of these compounds (Lin et al., 2014).
  • Enzymatic Conversion and Dehalogenation Studies :

    • Enzymatic conversion of cis- or trans-3-chloroacrylic acid to malonate semialdehyde has been studied, providing insights into bacterial degradation processes and the potential role of cis-beta-Formylacrylic acid in these pathways (Poelarends et al., 2007).
  • NMR Studies on Isomerism :

    • NMR spectroscopy has been used to investigate the cis/trans isomerism in derivatives of sarcosine, which is related to the study of cis-beta-Formylacrylic acid (Kricheldorf & Schilling, 1977).
  • Advances in Microbial Production of cis,cis-Muconic Acid :

    • Research on microbial production strategies for cis,cis-muconic acid, a valuable dicarboxylic acid platform chemical, demonstrates the importance of this area for sustainable chemical manufacturing (Choi et al., 2020).
  • Decomposition Studies in Sub- and Supercritical Water :

    • The mechanisms of dissociation of formic acid in different states of water have been theoretically investigated, which could relate to the behavior of similar compounds like cis-beta-Formylacrylic acid (Yagasaki et al., 2002).
  • Novel Muconic Acid Biosynthesis Pathway Engineering in E. coli :

    • Engineering of E. coli for synthesizing muconic acid from glucose, involving a pathway that includes formylacrylic acid derivatives, highlights the biotechnological importance of these compounds (Sengupta et al., 2015).

Future Directions

The future directions in the study of cis-beta-Formylacrylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the photocatalytic oxidation of furfural (FUR) to produce industrial feedstocks maleic anhydride (MAN) and 5-hydroxy-2(5H)-furanone (HFO) under simulated solar light (AM 1.5G) using molecular oxygen (O2) as a terminal oxidant and mesoporous graphitic carbon nitride (SGCN) as a photocatalyst has been reported . This indicates potential future directions in the sustainable production of industrial feedstocks using cis-beta-Formylacrylic acid.

properties

IUPAC Name

(Z)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIRMVZWDRLJPI-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311408
Record name (2Z)-4-Oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-beta-Formylacrylic acid

CAS RN

1575-59-3
Record name (2Z)-4-Oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-4-Oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxoisocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DK Chauhan, VR Battula, A Giri, A Patra… - Catalysis Science & …, 2022 - pubs.rsc.org
… In addition, aside from the major FUR photo-oxidized products, ie, MAN and HFO, a minor amount of succinic anhydride (SAN) and cis-beta-formylacrylic acid (β-FAA) could also be co-…
Number of citations: 13 pubs.rsc.org

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